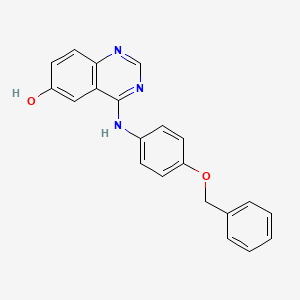

4-Anilinoquinazoline 4a

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H17N3O2 |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

4-(4-phenylmethoxyanilino)quinazolin-6-ol |

InChI |

InChI=1S/C21H17N3O2/c25-17-8-11-20-19(12-17)21(23-14-22-20)24-16-6-9-18(10-7-16)26-13-15-4-2-1-3-5-15/h1-12,14,25H,13H2,(H,22,23,24) |

InChI Key |

BURBAFXROHRDAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 4 Anilinoquinazoline Derivatives

General Synthetic Approaches to the 4-Anilinoquinazoline (B1210976) Core

Multi-Step Approaches Involving Key Intermediates (e.g., 4-chloro-2-aryl quinazolines)

Multi-step syntheses represent the most common and versatile strategy for preparing a wide array of 4-anilinoquinazoline derivatives. wisdomlib.orgesmed.org This pathway almost invariably proceeds through a key 4-chloroquinazoline (B184009) intermediate. scielo.bramazonaws.com

The typical sequence begins with a substituted anthranilic acid or anthranilamide. scielo.brgoogle.comnih.gov This starting material undergoes a cyclization reaction, often with formic acid or an appropriate aldehyde, to construct the quinazoline (B50416) ring system, yielding a 4(3H)-quinazolinone intermediate. scielo.bramazonaws.comesmed.org

The crucial subsequent step is the chlorination of the 4(3H)-quinazolinone. This is commonly achieved by heating with reagents such as phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF, which converts the C4-carbonyl group into a highly reactive chloro group (a Vilsmeier-Haack type reaction). amazonaws.comnih.govdoi.org

The final step is a nucleophilic aromatic substitution (SNAr) reaction. The 4-chloroquinazoline intermediate is reacted with a desired substituted aniline (B41778). nih.govmdpi.com The amine nitrogen of the aniline attacks the electron-deficient C4 position of the quinazoline ring, displacing the chloride ion and forming the final 4-anilinoquinazoline product. nih.govmdpi.com This reaction is highly regioselective for the C4 position over other positions, such as C2, if a 2,4-dichloroquinazoline (B46505) precursor is used. mdpi.com This multi-step approach allows for the systematic introduction of diversity at multiple points in the molecular scaffold. scielo.br

Targeted Derivatization Strategies for Pharmacological Enhancement

Structure-activity relationship (SAR) studies have shown that the pharmacological profile of 4-anilinoquinazolines can be finely tuned by strategic substitutions on the quinazoline ring, the aniline moiety, and, to a lesser extent, the amine linker. mdpi.comsci-hub.se

Modifications on the Quinazoline Ring

Substitutions on the quinazoline nucleus are critical for modulating potency and pharmacokinetic properties. sci-hub.se The C-2, C-5, C-6, and C-7 positions are common sites for modification.

C-2 Position: While many potent 4-anilinoquinazolines are unsubstituted at the C-2 position, the introduction of small lipophilic groups can enhance activity. mdpi.comnih.gov For example, adding a methyl group at this position has been shown to significantly improve antitumor potency. sci-hub.se The presence of a phenyl group at C-2 has also been identified as an essential requirement for certain biological activities. nih.gov

C-5 Position: Substitution at the C-5 position has been explored to interact with the ribose-binding pocket of target kinases. ugr.es Introducing appropriately placed cyclic groups at this position is a strategy to mimic interactions of the endogenous ATP ligand. ugr.es

C-6 and C-7 Positions: These are the most extensively modified positions on the quinazoline ring. mdpi.com The general pharmacophore for EGFR inhibitory activity often requires substitution at one or both of these sites. mdpi.com Small electron-donating groups, such as methoxy (B1213986) groups, are frequently found in active compounds. mdpi.commdpi.comijcce.ac.ir Furthermore, attaching basic side chains, often via an ether linkage, at the C-7 position can result in potent dual inhibitors of multiple kinases. ijcce.ac.ir Longer linkers, such as a propoxy chain, at C-6 and/or C-7 have demonstrated stronger activity compared to a simple methoxy group. mdpi.com Fusing dioxygenated rings, like a seven-membered heptatomic ring, across the C-6 and C-7 positions has also yielded derivatives with potent inhibitory activity. nih.gov

| Position | Substituent Type | Effect on Activity | Reference |

|---|---|---|---|

| C-2 | Methyl Group | Improves antitumor potency | sci-hub.se |

| C-2 | Phenyl Group | Essential for certain BCRP inhibitory activities | nih.gov |

| C-5 | Cyclic Groups | Can mimic ribose interactions to potentially increase potency | ugr.es |

| C-6 / C-7 | Methoxy Groups | Common in potent compounds, improves binding | mdpi.comijcce.ac.ir |

| C-6 / C-7 | Dioxygenated Fused Rings | Can lead to potent inhibitory activity | nih.gov |

| C-7 | Basic Side Chains (e.g., via ether linkage) | Results in potent compounds, may improve solubility | ijcce.ac.ir |

Substitutions on the Aniline Moiety

The aniline ring of the 4-anilinoquinazoline scaffold typically occupies a hydrophobic pocket in the ATP-binding site of kinases, making substitutions on this ring a critical determinant of inhibitory potency and selectivity. mdpi.comnih.gov

SAR studies have revealed clear patterns for substitution on this moiety. ijcce.ac.ir Electron-withdrawing and lipophilic groups are generally favored. mdpi.comijcce.ac.ir The position of these substituents is crucial; the C-3′ and C-4′ positions often benefit from larger groups like chlorine or bromine. ijcce.ac.ir In contrast, the C-2′ (ortho) position is more sterically constrained and prefers smaller substituents such as fluorine or hydrogen. ijcce.ac.ir A 3-chloro-4-fluoro substitution pattern on the aniline ring is a common feature in many highly potent inhibitors. mdpi.com However, substitutions at the meta-position of the aniline ring, such as with nitro, hydroxyl, or trifluoromethyl groups, have also been found to be highly suitable for certain target enzymes. nih.gov

| Position(s) | Substituent Type | Effect on Activity | Reference |

|---|---|---|---|

| General | Electron-withdrawing groups (Cl, Br, F) | Advantageous for antiproliferative activity | mdpi.com |

| C-2' (ortho) | Small groups (F, H) | Preferred due to steric constraints | ijcce.ac.ir |

| C-3' (meta) | Cl, Br | Potent activity observed | mdpi.comijcce.ac.ir |

| C-3' (meta) | NO₂, OH, CF₃ | Suitable for BCRP inhibition | nih.gov |

| C-3' / C-4' | Large, lipophilic, electron-withdrawing groups | Generally preferred for enhanced activity | ijcce.ac.ir |

| C-3' / C-4' | 3-Chloro-4-fluoro | Common motif in highly potent inhibitors | mdpi.com |

Advanced Synthetic Methodologies

Advanced synthetic strategies for the modification of the 4-anilinoquinazoline scaffold aim to enhance therapeutic efficacy, improve target specificity, and overcome drug resistance. These methodologies include molecular hybridization, scaffold hopping, and the introduction of specific functional groups to tailor the pharmacological profile of the derivatives.

Molecular Hybridization for Novel Pharmacophores

Molecular hybridization is a rational drug design strategy that combines two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. rsc.orgtandfonline.com This approach aims to create novel molecules with improved affinity, selectivity, and the potential to interact with multiple biological targets, which can be particularly advantageous in complex diseases like cancer. rsc.orgmdpi.com

One prominent application of this strategy involves the fusion of the 4-anilinoquinazoline core with other privileged scaffolds in kinase drug discovery. For instance, researchers have synthesized 4-anilinoquinazoline-urea hybrids by combining the 4-anilinoquinazoline pharmacophore with an unsymmetrical diaryl urea (B33335) moiety. rsc.org This design resulted in multikinase inhibitors with significant activity against BRAF, BRAF V600E, VEGFR-2, and EGFR. rsc.org Molecular docking studies suggested that these hybrids may act as type II inhibitors, binding to the DFG-out conformation of the kinases. rsc.org

Another example is the development of 6-arylureido-4-anilinoquinazoline derivatives. These compounds were designed based on a pharmacophore fusion strategy and have demonstrated promising antiproliferative activities. bohrium.com The introduction of the aryl urea group at the C6 position of the quinazoline ring was found to increase the binding affinity to the target, highlighting the effectiveness of this hybridization approach. bohrium.com

Hybrid molecules incorporating the 4-anilinoquinazoline scaffold with hydroxamic acid have also been synthesized as dual inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and histone deacetylase (HDAC). rsc.org This strategy was inspired by the structural features of known inhibitors, vandetanib (B581) (a VEGFR-2 inhibitor) and vorinostat (B1683920) (an HDAC inhibitor). rsc.org Similarly, linking the 4-aminoquinazoline scaffold with isatin, another bioactive indole (B1671886) derivative, has yielded potent anticancer agents. rsc.org

The following table provides examples of hybrid compounds based on the 4-anilinoquinazoline scaffold.

| Compound Class | Hybridized Pharmacophore | Target(s) | Reference |

| 4-Anilinoquinazoline-urea | Unsymmetrical diaryl urea | BRAF, VEGFR-2, EGFR | rsc.org |

| 6-Arylureido-4-anilinoquinazoline | Aryl urea | EGFR | bohrium.com |

| 4-Anilinoquinazoline-hydroxamic acid | Hydroxamic acid | VEGFR-2, HDAC | rsc.org |

| 4-Anilinoquinazoline-isatin | Isatin | Not specified | rsc.org |

Scaffold Hopping Approaches for Target Diversification

Scaffold hopping is a computational and synthetic strategy used in medicinal chemistry to identify isosteric replacements for the core structure of a known active compound. This technique aims to generate novel molecular architectures with similar biological activity but potentially improved properties such as potency, selectivity, or pharmacokinetic profiles. nih.govnih.gov

In the context of 4-anilinoquinazoline derivatives, scaffold hopping has been employed to discover new chemotypes with therapeutic potential. One of the major categories of scaffold hopping involves heterocycle replacement. nih.govnih.gov For example, a series of 5-arylthieno[2,3-d]pyrimidines were designed and synthesized as bioisosteres of 4-anilinoquinazolines for evaluation as anti-breast cancer agents. nih.gov This approach, which replaces the quinazoline core with a thienopyrimidine scaffold, led to the discovery of biologically active compounds. nih.gov

The rationale behind such a hop is to maintain the key pharmacophoric features required for biological activity while exploring new intellectual property space and potentially overcoming limitations of the original scaffold. The design of these novel derivatives is often aided by molecular modeling to ensure that the new scaffold can adopt a similar binding mode to the original compound. researchgate.net For instance, the development of novel benzimidazole (B57391) derivatives as VEGFR-2 inhibitors was guided by scaffold hopping from sorafenib (B1663141), a diaryl urea-based kinase inhibitor. researchgate.net

The application of scaffold hopping can lead to significant changes in the molecular framework, from small modifications to substantial topological alterations. nih.gov This allows for broad exploration of chemical space in the search for new therapeutic agents. biorxiv.org

Introduction of Specific Functional Groups (e.g., nitroimidazole, selenium)

The introduction of specific functional groups onto the 4-anilinoquinazoline scaffold is a key strategy for modulating the biological activity and physicochemical properties of the resulting derivatives. This approach allows for the fine-tuning of potency, selectivity, and pharmacokinetic parameters.

Nitroimidazole Moiety:

The 2-nitroimidazole (B3424786) moiety is a well-known hypoxia-activated functional group. nih.govnih.gov Its incorporation into the 4-anilinoquinazoline scaffold is a strategy to develop drugs that are selectively activated in the hypoxic microenvironment of solid tumors. A series of 6-(nitroimidazole-1H-alkyloxyl)-4-anilinoquinazoline derivatives were designed and synthesized as EGFR inhibitors. nih.govresearchgate.net Many of these compounds showed potent EGFR inhibitory activity and were effective against cancer cell lines under both normal (normoxia) and low-oxygen (hypoxia) conditions. nih.govresearchgate.net For example, compound 15c demonstrated excellent EGFR inhibitory activity and cytotoxicity under both conditions and was found to be reductively activated under hypoxia. nih.govresearchgate.net

Similarly, novel 4-anilinoquinazoline derivatives with a 2-nitroimidazole moiety incorporated at different positions have been synthesized. nih.gov Compound 19h from this series displayed potent EGFR inhibition and strongly suppressed cancer cell proliferation under both normoxia and hypoxia. nih.gov The design of these compounds often involves linking the nitroimidazole group via an alkyloxy chain to the quinazoline core or the aniline ring. researchgate.nettandfonline.com

The following table summarizes representative 4-anilinoquinazoline derivatives bearing a nitroimidazole group.

| Compound | Moiety | Linkage | Biological Activity | Reference |

| 15c | 2-Nitroimidazole | Alkyloxy at C6 of quinazoline | Potent EGFR inhibitor, active under normoxia and hypoxia | nih.govresearchgate.net |

| 19h | 2-Nitroimidazole | Not specified | Potent EGFR inhibitor, active under normoxia and hypoxia | nih.gov |

| 16f | 2-Nitroimidazole | Propoxy at C4 of aniline | Not specified | tandfonline.com |

Selenium-Containing Groups:

The incorporation of selenium, an essential micronutrient, into organic molecules can lead to compounds with significant biological activities, including antiproliferative effects. acs.orgresearchgate.net A number of novel selenium-containing 4-anilinoquinazoline derivatives have been designed and synthesized as potential antimitotic agents. acs.orgnih.govacs.org

These derivatives feature selenium-containing functional groups, such as selenocyanato groups, attached to the 4-anilinoquinazoline scaffold. acs.orgresearchgate.net For instance, compounds 23a , 25a , and 25d exhibited potent antitumor activities, including against drug-resistant cell lines, and showed promising in vivo efficacy in xenograft models. acs.orgnih.govacs.org Mechanistic studies revealed that these compounds can induce cell cycle arrest at the G2/M phase and promote apoptosis. nih.govacs.org

The synthesis of these selenium-containing derivatives involves specific chemical strategies. For example, to introduce a selenocyanato group at the 4-position of the anilino moiety, a multi-step synthesis can be employed, starting from a meta-substituted aniline and reacting it with selenium dioxide and malononitrile (B47326) before coupling with 4-chloroquinazoline. acs.org

The table below lists examples of selenium-containing 4-anilinoquinazoline derivatives.

| Compound | Selenium Group | Position | Biological Activity | Reference |

| 23a | Selenocyanato | 4-position of anilino moiety | Potent antitumor and antimitotic agent | acs.orgnih.govacs.org |

| 25a | Selenocyanato | Not specified | Potent antitumor and antimitotic agent | acs.orgnih.govacs.org |

| 25d | Selenocyanato | Not specified | Potent antitumor and antimitotic agent | acs.orgnih.govacs.org |

Structure Activity Relationship Sar of 4 Anilinoquinazoline Derivatives

Fundamental Structural Determinants for Kinase Inhibitory Activity

The inhibitory activity of 4-anilinoquinazoline (B1210976) derivatives is governed by several key structural features. The quinazoline (B50416) ring system, the anilino linkage, and various substituents on both the quinazoline and aniline (B41778) moieties all play critical roles in how these molecules interact with the kinase active site.

Role of Quinazoline Nitrogen Atoms (N1, N3)

The nitrogen atoms within the quinazoline core are fundamental to the binding of these inhibitors to the kinase active site. SAR studies have revealed that the N-1 atom of the quinazoline ring is a critical hydrogen bond acceptor. It typically forms a hydrogen bond with the backbone N-H of a methionine residue (Met793 in EGFR) in the hinge region of the kinase's ATP-binding pocket. mdpi.com This interaction is considered essential for anchoring the inhibitor in the correct orientation.

Importance of the 4-Anilino Linkage

The 4-anilinoquinazoline scaffold itself is an essential component for this class of EGFR inhibitors. frontiersin.org This structural arrangement ensures that the molecule has the correct conformation to interact with key residues in the ATP-binding site. frontiersin.org Molecular modeling and binding studies have shown that this scaffold plays a significant role in the stable binding of these ligands to the EGFR, guaranteeing considerable binding free energy and contributing to their nanomolar-level enzyme inhibitory activities. frontiersin.org The linkage positions the quinazoline core to interact with the hinge region while allowing the aniline ring to extend into a more variable hydrophobic pocket, where substitutions can modulate potency and selectivity.

Impact of Substituents on the Quinazoline Core (C-2, C-6, C-7)

Substitutions on the quinazoline core, particularly at the C-6 and C-7 positions, have a profound effect on the inhibitory activity. mdpi.com

C-6 and C-7 Positions: The addition of small, electron-donating groups at these positions generally enhances potency. nih.gov The area around C-6 and C-7 extends towards the solvent-exposed region of the ATP-binding cleft, and modifications here can improve both potency and solubility. ekb.eg For instance, the introduction of methoxy (B1213986) groups at both the C-6 and C-7 positions is a common strategy that often leads to a significant increase in inhibitory activity against EGFR. nih.gov In one study, the 6,7-dimethoxy derivative was identified as a highly potent analog with an IC50 of 29 pmol/L against EGFR. nih.gov Furthermore, incorporating basic side chains at the C-7 position has been shown to improve aqueous solubility while maintaining potent kinase inhibition. acs.org SAR studies also indicate that bulkier substituents at the C-7 position are generally favorable for inhibitory activity. nih.gov

C-2 Position: While less commonly modified than the C-6 and C-7 positions, substitutions at the C-2 position can also influence activity. For example, the introduction of a 2-substituted acetamido moiety at the C-6 position has been explored, leading to compounds with potent antiproliferative activity. mdpi.com

Table 1: Impact of Quinazoline Core Substitution on Kinase Activity

| Compound Base | C-6 Substituent | C-7 Substituent | Target Kinase | Effect on Potency |

|---|---|---|---|---|

| 4-Anilinoquinazoline | -H | -OCH3 | TNNi3K | Decrease in potency by ~4-fold compared to 6,7-dimethoxy |

| 4-Anilinoquinazoline | -OCH3 | -H | TNNi3K | 2-fold increase in potency compared to 6,7-dimethoxy |

| 4-Anilinoquinazoline | -OCH3 | -OCH3 | EGFR | High potency (pM range) |

Effects of Substitutions on the Aniline Ring (C-2', C-3', C-4')

The aniline ring of the 4-anilinoquinazoline scaffold binds in a hydrophobic pocket of the kinase domain, and substitutions on this ring are critical for modulating potency and selectivity.

C-3' Position: The meta-position of the aniline ring is a key site for modification. The introduction of small, lipophilic groups at C-3' is often preferred for EGFR inhibition. nih.gov Electron-withdrawing groups such as bromo or chloro at this position are particularly advantageous for antiproliferative activity. mdpi.com For example, a 3-bromo substitution on the aniline ring can result in highly potent inhibitors of EGFR tyrosine kinase. wisdomlib.org

C-4' Position: Substitutions at the para-position can also influence activity. Often, a combination of substituents is used, such as a 3-chloro-4-fluoro substitution on the aniline moiety, which has been shown to produce strong EGFR inhibitory activity. mdpi.com

C-2' Position: Substitutions at the ortho-position are generally less favorable. In some series, ortho-substitution on the terminal benzene (B151609) ring led to less potent compounds compared to meta and para substitutions. mdpi.com

The electronic and steric properties of the substituents on the aniline ring must be carefully balanced to achieve optimal interaction with the hydrophobic pocket of the target kinase. nih.gov

SAR Profiling for Specific Molecular Targets

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The 4-anilinoquinazoline scaffold is a privileged structure for the development of EGFR inhibitors. mdpi.comnih.gov Extensive SAR studies have elucidated the key structural requirements for potent and selective inhibition of this receptor.

Quinazoline Core: For EGFR inhibition, the addition of electron-donating groups at the C-6 and C-7 positions is highly favorable. nih.gov The 6,7-dimethoxy substitution pattern is a well-established feature of potent EGFR inhibitors, significantly enhancing their activity. nih.govwisdomlib.org Long-chain substituents at these positions, which extend toward the solvent-exposed region, can also improve solubility. ekb.eg

Aniline Ring: The nature of the substituent on the aniline ring is a critical determinant of potency. Small, lipophilic, and often electron-withdrawing groups at the C-3' position are preferred. nih.gov For instance, a 3'-bromo or 3'-chloro group significantly enhances inhibitory activity. mdpi.comwisdomlib.org Combining substituents, such as in the 3-chloro-4-fluoroanilino moiety, is a common strategy for developing highly potent EGFR inhibitors. mdpi.com In contrast, larger substituents are generally not well-tolerated unless they can access deeper pockets within the ATP binding site. soton.ac.uk

Table 2: SAR of 4-Anilinoquinazoline Derivatives as EGFR Inhibitors

| Quinazoline Substitution (C-6, C-7) | Aniline Substitution | IC50 (EGFR) | Comment |

|---|---|---|---|

| 6,7-Dimethoxy | 3-Bromo | 25 pM | Highly potent inhibition. wisdomlib.org |

| 6,7-Dimethoxy | Unsubstituted | 29 pM | The 6,7-dimethoxy pattern is highly favorable for potency. nih.gov |

| Unspecified | 3-Chloro-4-fluoro | Potent | This aniline substitution pattern shows strong activity. mdpi.com |

| Unspecified | 3-Ethynyl | Less Potent | Generally less active than halogenated analogs. nih.gov |

The combination of these optimized structural features—the core 4-anilinoquinazoline scaffold, hydrogen bonding via N1, favorable C-6/C-7 substitutions, and specific C-3'/C-4' substitutions on the aniline ring—underpins the design of many clinically relevant EGFR tyrosine kinase inhibitors. researchgate.netmdpi.com

Vascular Endothelial Growth Factor Receptor (VEGFR-2) Kinase Inhibition

The inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a significant therapeutic strategy in oncology. The 4-anilinoquinazoline scaffold has been extensively explored for this target.

The SAR for VEGFR-2 inhibition highlights several key structural features:

Aniline Ring Substitution: Small, lipophilic substituents such as halogens or methyl groups are preferred at the C-4' position of the aniline ring. nih.gov At the C-2' position, smaller substituents like hydrogen and fluorine are favorable. nih.gov The introduction of a hydroxyl group at the meta-position of the aniline ring has been shown to produce highly potent inhibitors of VEGFR-2 (also known as KDR) and Flt-1, with IC50 values in the nanomolar range. nih.gov

Quinazoline Core Substitution: The C-7 position of the quinazoline ring is tolerant of a wide range of substituents. nih.gov Introducing neutral, basic, or heteroaromatic side chains at C-7 can lead to very potent compounds. nih.gov Specifically, novel derivatives possessing basic side chains at the C-7 position have demonstrated potent, nanomolar inhibition of KDR. acs.orgstemcell.com These basic side chains also markedly improve aqueous solubility compared to analogs with neutral side chains. acs.orgstemcell.com In contrast, modifications at the C-6 position are more structurally restricted. nih.gov

Dual Inhibition: Many 4-anilinoquinazoline derivatives have been developed as dual inhibitors of both EGFR and VEGFR-2. mdpi.comnih.gov In one series, replacing small hydrophobic substituents on the aniline ring with phenyl urea (B33335) residues and placing small hydrophobic groups (-Cl, -CH3) at the para or meta positions of the terminal benzene ring led to increased inhibitory activity for both kinases. mdpi.com In another series designed as dual inhibitors, acylamino groups were incorporated, with compounds 15a and 15e showing potent VEGFR-2 inhibition. nih.gov

Human Epidermal Growth Factor Receptor 2 (HER2) Kinase Inhibition

Human Epidermal Growth Factor Receptor 2 (HER2, also known as ErbB2) is another critical target in cancer therapy, particularly in breast cancer. The 4-anilinoquinazoline core is found in approved dual EGFR/HER2 inhibitors like Lapatinib (B449).

Key SAR findings for HER2 inhibition include:

Aniline Ring Substitution: The substitution of the aniline moiety with bulky ethers, such as 3-fluorobenzyloxy, has been shown to increase activity against HER2. mdpi.com This strategy was famously used in the development of Lapatinib.

Quinazoline Core Substitution: In a series of 6-salicyl-4-anilinoquinazoline analogs, substitutions on the salicylic acid ring were explored. nih.gov The results showed that a compound with a para-trifluoromethyl substituent on the salicylic ring (Compound 21 ) exhibited potent dual EGFR and HER2 kinase inhibitory activity, with IC50 values of 0.12 µM and 0.096 µM, respectively. nih.gov This potency was comparable to the reference drugs Erlotinib (B232) and Lapatinib. nih.gov

Linker Length: For certain dual EGFR/HER2 inhibitors that incorporate a nitro-imidazole moiety, studies on the carbon chain linker revealed that an optimal length of four carbons resulted in the highest dual inhibitory activity. mdpi.com

| Compound | Modification Highlights | HER2 IC50 (µM) | Reference |

|---|---|---|---|

| Compound 21 | 6-(para-trifluoromethyl-salicyl) | 0.096 | nih.gov |

| 5d | Aryl 2-imino-1,2-dihydropyridine derivative | 3.981 | |

| 5e | Aryl 2-imino-1,2-dihydropyridine derivative | 1.036 | |

| Lapatinib (Control) | Reference Drug | 0.108 | nih.gov |

Other Kinase Targets (e.g., Src, Aurora A/B, Tpl, Clk, PDE10A, CK1δ/ε, GSK3β, TNNi3K)

The 4-anilinoquinazoline scaffold exhibits significant polypharmacology, with various derivatives showing inhibitory activity against a range of other kinases beyond the EGFR/VEGFR families.

Src Kinase: Several 4-anilinoquinazoline derivatives have been identified as potent and selective inhibitors of the non-receptor tyrosine kinase Src. nih.gov

Aurora Kinase: While not exclusively 4-anilinoquinazolines, related quinazolin-4(3H)-one derivatives have been developed as inhibitors of Aurora kinase A, a key regulator of the cell cycle. mdpi.com This suggests the broader quinazoline scaffold is suitable for targeting this kinase family.

TNNi3K: The 4-anilinoquinazoline scaffold has been successfully used to develop inhibitors of cardiac troponin I–interacting kinase (TNNi3K). soton.ac.uk SAR studies of these analogs revealed that in addition to the typical quinazoline hinge-binding motif, an N-methylbenzenesulfonamide group was a primary driver of potency. soton.ac.uk

Other Targets: Review of the chemical space explored for this scaffold has shown that lead compounds have been optimized to inhibit other kinases such as Tpl and Clk, as well as the non-kinase target PDE10A.

Untargeted Kinases: Based on the reviewed literature, significant inhibitory activity by the 4-anilinoquinazoline scaffold has not been widely reported for Casein Kinase 1δ/ε (CK1δ/ε) or Glycogen Synthase Kinase 3β (GSK3β).

Phosphatidylinositol 4-Kinase IIIα (PI4KIIIα) Inhibition

Phosphatidylinositol 4-kinase IIIα (PI4KIIIα) is a lipid kinase that has been identified as a critical host factor for the replication of several RNA viruses, including Hepatitis C Virus (HCV). nih.govresearchgate.net Research has demonstrated that the 4-anilinoquinazoline scaffold can effectively inhibit this target. A prototypical compound of this class, AL-9 , was shown to inhibit purified PI4KIIIα. nih.govresearchgate.net In cell-based assays, treatment with AL-9 led to a gradual decrease of phosphatidylinositol-4-phosphate (B1241899) (PI4P) in the plasma membrane, confirming that the compound inhibits PI4KIIIα in living cells. nih.govresearchgate.net This finding suggests that the antiviral effect of this class of compounds is mediated by the inhibition of this host kinase and the subsequent depletion of PI4P required for the formation of the viral replication complex. nih.govresearchgate.net

Stereochemical and Conformational Influences on Activity

The three-dimensional structure and conformational flexibility of 4-anilinoquinazoline derivatives are critical determinants of their biological activity. These factors govern how the inhibitor fits into the ATP-binding pocket of a target kinase and establishes key interactions.

Binding Mode and Conformation: The fundamental binding mode involves the quinazoline core acting as a hinge-binder, with the N1 and N3 atoms forming hydrogen bonds with the kinase hinge region. mdpi.comresearchgate.net The attached anilino ring projects into a hydrophobic pocket. nih.gov The relative orientation of these two rings is crucial. SAR studies have repeatedly shown that substitution at the 3-position of the anilino ring with small, lipophilic groups is preferred for potent EGFR inhibition, which dictates a specific, favorable conformation within the binding site. nih.gov

Conformational Flexibility: Computational studies have revealed that halogen substitution on the anilino ring does not significantly alter the three-dimensional conformation but does change electronic properties that impact binding. Potency has been associated with greater molecular flexibility.

DFG-out Conformation: Some 4-anilinoquinazoline derivatives have been shown to bind to the "DFG-out" conformation of VEGFR-2. nih.gov This indicates they act as Type II inhibitors, which stabilize an inactive state of the kinase. This ability to target specific kinase conformations can be a source of selectivity and potency.

Linker-Induced Effects: The length and nature of linkers, particularly those attached to the C6 or C7 positions of the quinazoline ring, can significantly influence activity by affecting the compound's conformation. For example, a three-carbon alkyloxy linker was found to be less potent than a two-carbon bridge due to an unfavorable binding mode that resulted in a more "out" position compared to the binding of Lapatinib. mdpi.com

Mechanistic Investigations of 4 Anilinoquinazoline Action at Molecular and Cellular Levels

Molecular Mechanisms of Kinase Inhibition

The primary molecular mechanism of 4-anilinoquinazoline (B1210976) derivatives involves the inhibition of tyrosine kinase activity. These small molecules are designed to interfere with the function of kinases, enzymes that play a critical role in cell signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein.

4-Anilinoquinazoline compounds, including specific derivatives designated 4a in various research contexts, function as orally active small molecule tyrosine kinase inhibitors (TKIs). tandfonline.com Their principal mechanism is to compete with adenosine triphosphate (ATP) for binding at the catalytic domain of the tyrosine kinase. tandfonline.com By occupying the ATP-binding pocket, these inhibitors block the phosphorylation of tyrosine residues on substrate proteins, thereby interrupting the downstream signaling cascades that promote cell proliferation, growth, and migration. tandfonline.com The 4-anilinoquinazoline scaffold has been identified as a versatile template for inhibiting a wide range of receptor tyrosine kinases through this competitive binding mechanism. tandfonline.com This mode of action is characteristic of Type I kinase inhibitors, which bind to the active conformation of the kinase. nih.gov

The potent and specific inhibition of kinases by 4-anilinoquinazoline derivatives is largely determined by their precise interactions within the ATP-binding pocket, particularly with the hinge region that connects the N- and C-lobes of the kinase domain. A pivotal interaction for the 4-anilinoquinazoline scaffold is the formation of a hydrogen bond between the N1 atom of the quinazoline (B50416) ring and the backbone NH group of a methionine residue (Met793 in EGFR) in the hinge region. tandfonline.comtandfonline.commdpi.com This hydrogen bond is a critical anchor, and its absence often leads to inactive compounds. tandfonline.comtandfonline.com

In addition to this primary interaction, other residues contribute to the binding affinity and stability. For instance, methoxy (B1213986) groups at the 6 and 7 positions of the quinazoline ring can engage in strong lipophilic interactions and form hydrogen bonds with residues like Leu718, helping to push the quinazoline core into the hinge region for a tighter fit. tandfonline.comtandfonline.com The aniline (B41778) portion of the molecule extends from the hinge region and can form additional interactions that contribute to selectivity and potency.

| Interacting Component | Kinase Residue (EGFR) | Type of Interaction | Reference |

| Quinazoline N1 Atom | Met793 (Hinge) | Hydrogen Bond | tandfonline.comtandfonline.commdpi.com |

| 6,7-Methoxy Groups | Leu718 | Lipophilic Interaction, H-Bond | tandfonline.comtandfonline.com |

| Aniline Moiety | Various | Hydrophobic Interactions | tandfonline.com |

While direct competition with ATP is the primary mechanism, 4-anilinoquinazoline inhibitors can also allosterically modulate the function of the target receptor. Studies on Epidermal Growth Factor Receptor (EGFR) have shown that the binding of these inhibitors to the intracellular kinase domain can alter the conformation of the extracellular ligand-binding domain. nih.gov

This phenomenon is dependent on the specific conformation of the kinase domain that the inhibitor stabilizes.

Type I inhibitors (e.g., Gefitinib (B1684475), Erlotinib) bind to the active conformation of the kinase domain. This binding can allosterically increase the affinity of the receptor for its ligand (e.g., EGF). nih.gov

Type II inhibitors (e.g., Lapatinib) bind to an inactive conformation of the kinase. This interaction can, in turn, allosterically decrease the receptor's ligand-binding affinity. nih.gov

These findings indicate a conformational coupling between the intracellular and extracellular domains of the receptor, which can be influenced by the binding of 4-anilinoquinazoline-based drugs. nih.gov This allosteric regulation adds another layer of complexity to their mechanism of action beyond simple ATP competition.

The 4-anilinoquinazoline scaffold has proven to be a versatile template for designing inhibitors that can target multiple kinases simultaneously. tandfonline.com Dual inhibition of EGFR and HER2 (ErbB2), for example, has been shown to offer increased activity over agents that target only one of these receptors. tandfonline.com

The mechanism for achieving dual or multi-targeting often involves strategic modifications to the scaffold. Bulky substituents can be added at the 4' position of the aniline ring, allowing the molecule to extend deeper into the ATP-binding site and make contact with additional amino acid residues. tandfonline.complos.org This strategy mimics the binding mode of multi-targeted inhibitors like Lapatinib (B449), which makes predominantly hydrophobic interactions in a back pocket of the ATP-binding cleft. tandfonline.com By carefully designing these substituents, it is possible to create molecules that selectively inhibit multiple desired kinase targets, such as EGFR and VEGFR-2, leading to broader anti-tumor activity. globalresearchonline.netnih.gov

| Targeted Kinases | Design Strategy | Reference |

| EGFR and HER2 | Introduction of bulky moieties at the 4' position of the aniline ring to access deeper hydrophobic pockets. | tandfonline.complos.org |

| EGFR and VEGFR-2 | Modification of the aniline moiety and side chains to interact with key residues in both kinases. | globalresearchonline.netnih.gov |

| NOD1-RIPK2 | Specific modifications to the 4-anilinoquinazoline scaffold to achieve selectivity for RIPK2 over EGFR/VEGFR. | nih.gov |

Cellular Response Pathways Modulated by 4-Anilinoquinazolines

The inhibition of key kinases at the molecular level translates into significant effects on cellular processes, most notably the regulation of the cell cycle.

A common cellular response to treatment with 4-anilinoquinazoline derivatives is the induction of cell cycle arrest, which prevents cancer cells from progressing through the phases of division and proliferation. The specific phase of arrest can vary depending on the compound's structure and the genetic background of the cancer cell line.

G0/G1 Arrest: Several studies have reported that 4-anilinoquinazoline derivatives can cause cells to accumulate in the G0/G1 phase of the cell cycle. For instance, compound 6a, a 4-anilinoquinazoline derivative, was shown to significantly increase the percentage of A549 lung cancer cells in the G0/G1 phase. tandfonline.com This arrest is often accompanied by a corresponding decrease in the proportion of cells in the S and G2/M phases. tandfonline.com Other quinazoline-based hybrids have also demonstrated the ability to induce G0/G1 arrest. tandfonline.com

G2/M Arrest: In other contexts, 4-anilinoquinazoline derivatives have been found to halt cell cycle progression at the G2/M checkpoint. mdpi.comnih.govnih.gov This arrest prevents the cell from entering mitosis. For example, certain quinazoline-chalcone hybrids and other derivatives have been shown to arrest the cell cycle at the G2/M phase, contributing to their anti-proliferative effects. tandfonline.comnih.gov

The ability of these compounds to induce cell cycle arrest at different checkpoints highlights their potent interference with the signaling pathways that govern cell division, ultimately contributing to their therapeutic effect.

| Compound Class/Example | Cell Line | Effect | Reference |

| 4-Anilinoquinazoline (6a) | A549 | G0/G1 Arrest | tandfonline.com |

| Quinazoline-hydroxamic hybrid (56b) | MDA-MB-231 | G0/G1 Arrest | tandfonline.com |

| Quinazoline-chalcone hybrid (47a) | Various | G2/M Arrest | tandfonline.com |

| 4-tosylates (BS4) | K562 | G2/M Arrest | nih.gov |

| 4-anilinoquinazoline (37c) | A-375 | G2/M Arrest | nih.gov |

Programmed Cell Death Induction (Apoptosis, Autophagy)

4-Anilinoquinazoline derivatives are potent inducers of programmed cell death, primarily through the pathways of apoptosis and autophagy. The interplay and crosstalk between these two pathways are critical components of the cellular response to these compounds.

Apoptosis, or Type I programmed cell death, is a key mechanism of action. Certain novel 4-arylaminoquinazoline derivatives have been shown to effectively induce apoptosis in cancer cells. For instance, studies using AO/EB (Acridine Orange/Ethidium Bromide) staining have confirmed the apoptotic activity of specific analogues in human lung cancer A549 cells. This process is often mediated through a mitochondrial-dependent pathway.

Autophagy, or Type II programmed cell death, is another significant pathway activated by this class of compounds. Autophagy is a catabolic process where the cell degrades its own components through the lysosomal machinery. The level of the multifunctional scaffold protein p62 (also known as SQSTM1) is inversely correlated with autophagic flux, making it a reliable biomarker for monitoring autophagic degradation nih.gov. As a selective autophagy receptor, p62 binds to specific cargo and the microtubule-associated protein light chain 3 (LC3), facilitating the sequestration of cargo into autophagosomes for degradation nih.gov. The degradation of p62 itself is indicative of active autophagy nih.govnih.govfrontiersin.org. Some quinazolinone derivatives have been found to induce both cytochrome c-mediated apoptosis and autophagy, highlighting the intricate connection between these two cell death mechanisms.

Suppression of Cellular Proliferation and Colony Formation

A primary effect of 4-anilinoquinazoline 4a and related compounds is the potent suppression of cellular proliferation and the ability of single cells to form colonies. This anti-proliferative activity has been demonstrated across a wide range of human tumor cell lines.

The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a standard measure of anti-proliferative potency. Derivatives of 4-anilinoquinazoline have shown significant activity against various cancer cell lines, in some cases exceeding the potency of established therapeutic agents. For example, compound 4a demonstrated an IC50 value of 2.5 μM against the MKN45 gastric cancer cell line, which was more potent than the positive control, Gefitinib (IC50 = 3.2 μM). The anti-proliferative effects are often achieved by arresting the cell cycle, preventing cells from progressing through the phases required for division.

The colony formation assay, or clonogenic assay, measures the long-term ability of a single cell to undergo sustained proliferation and form a colony of at least 50 cells researchgate.net. This assay provides insight into the reproductive integrity of cells following treatment. Various 4-anilinoquinazoline derivatives have been shown to significantly reduce the colony-forming capacity of cancer cells, indicating an impairment of their long-term survival and proliferative potential researchgate.net.

Table 1: Anti-proliferative Activity of Selected 4-Anilinoquinazoline Derivatives

| Compound | Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |

|---|---|---|---|---|

| 4a | MKN45 | 2.5 | Gefitinib | 3.2 |

| 21 | A549 | 7.588 | Gefitinib | 14.803 |

| 27 | A549 | 6.936 | Gefitinib | 14.803 |

| 32 | DU145 | 2.756 | - | - |

| 14d | BaF3-EGFR¹⁹ᵈᵉˡ/ᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ | 0.09 | - | - |

| 14d | BaF3-EGFRᴸ⁸⁵⁸ᴿ/ᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ | 0.75 | - | - |

Inhibition of Cellular Migration and Invasion

The metastatic cascade, which is responsible for the majority of cancer-related mortality, critically depends on the ability of tumor cells to migrate and invade surrounding tissues. 4-Anilinoquinazoline derivatives can interfere with these processes by modulating key protein players.

Matrix metalloproteinases (MMPs), particularly the gelatinases MMP-2 and MMP-9, are crucial for tumor invasion and metastasis nih.govmdpi.commdpi.comnih.gov. These enzymes degrade components of the extracellular matrix (ECM) and the basement membrane, such as type IV collagen, thereby clearing a path for cancer cells to move nih.govmdpi.commerckmillipore.com. The expression and activity of MMP-2 and MMP-9 are often significantly elevated in malignant tumors compared to normal tissues nih.govmerckmillipore.com. Inhibition of these gelatinases is a key therapeutic strategy nih.govmdpi.commdpi.com. Studies have shown that certain quinoline derivatives, which share a structural relationship with quinazolines, can inhibit cell migration and invasion by downregulating the protein expression of MMP-9.

Modulation of Specific Protein Expression and Phosphorylation (e.g., MMP2, MMP9, p53, p62, GADD44, cdc2)

The biological effects of this compound are underpinned by its ability to alter the expression levels and phosphorylation status of specific proteins that regulate critical cellular processes.

MMP2 and MMP9 : As discussed, MMP-2 and MMP-9 are instrumental in cancer cell invasion nih.govmdpi.commdpi.comnih.gov. The expression of these proteins has been shown to be significantly higher in carcinoma samples than in normal tissues nih.govmerckmillipore.com. The ability of 4-anilinoquinazoline analogues to downregulate the expression of MMP-2 and MMP-9 is a key component of their anti-metastatic potential mdpi.commdpi.com.

p62 (SQSTM1) : The protein p62 serves as a crucial link between ubiquitinated cargo and the autophagic machinery nih.gov. Its UBA (ubiquitin-associated) domain allows it to recognize and bind to ubiquitinated proteins, which are then targeted for degradation nih.gov. The level of p62 is used as a marker for autophagic activity; a decrease in p62 levels signifies its degradation along with its cargo in autolysosomes, indicating an active autophagic process nih.gov.

p53, GADD45, and cdc2 : The tumor suppressor protein p53 plays a central role in regulating cell cycle checkpoints. Following cellular stress, p53 can transcriptionally activate downstream target genes, including Gadd45 (Growth Arrest and DNA Damage-inducible 45) nih.gov. The Gadd45 protein has been found to physically interact with and inhibit the cell cycle kinase cdc2 (also known as CDK1) nih.gov. The cdc2/cyclin B1 complex is a key driver of the G2/M transition in the cell cycle. By binding to cdc2, Gadd45 can cause the dissociation of the cdc2/cyclin B1 complex, thus inhibiting its kinase activity and leading to a G2 cell cycle arrest nih.gov. Furthermore, p53 itself can directly bind to the p34(cdc2) catalytic subunit, resulting in a significant decrease in its histone H1 kinase activity and contributing to cell cycle arrest nih.gov. This provides a direct mechanism by which 4-anilinoquinazolines, through their impact on stress signaling pathways, can modulate cell cycle progression.

Effects on Metabolic Pathways and Intracellular Homeostasis (e.g., PI4P, ROS)

4-Anilinoquinazolines can significantly perturb cellular metabolic pathways and disrupt intracellular homeostasis, notably by affecting phosphoinositide signaling and inducing oxidative stress.

Phosphatidylinositol 4-phosphate (PI4P) Metabolism : A prototypical 4-anilino quinazoline compound, AL-9, has been identified as an inhibitor of the cellular lipid kinase, phosphatidylinositol 4-kinase IIIα (PI4KIIIα). This enzyme is responsible for generating the pool of phosphatidylinositol 4-phosphate (PI4P) located at the plasma membrane. Inhibition of PI4KIIIα by the 4-anilinoquinazoline compound leads to a gradual decrease in plasma membrane PI4P levels. This disrupts the normal metabolism and distribution of PI4P, a critical signaling lipid involved in maintaining the identity of organelles and regulating membrane trafficking.

Reactive Oxygen Species (ROS) : Some 4-anilinoquinazoline derivatives have been shown to induce the production of reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen that can act as second messengers in cell signaling. However, at high concentrations, they can cause significant damage to cell structures, leading to oxidative stress and contributing to the induction of programmed cell death.

Interference with Cellular Structural Components (e.g., Tubulin Polymerization)

In addition to targeting signaling enzymes, certain 4-anilinoquinazoline derivatives can directly interfere with the polymerization of key cytoskeletal components, such as tubulin.

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential for cell division, structure, and intracellular transport. The 4-anilinoquinazoline scaffold has been successfully utilized to develop potent inhibitors of tubulin polymerization nih.govnih.gov. Specifically, biphenylaminoquinazoline derivatives have been identified as dual-acting compounds, inhibiting both tyrosine kinases and the assembly of tubulin nih.govnih.gov. Mechanistic studies revealed that these compounds bind to the colchicine site on tubulin, thereby preventing its polymerization into microtubules nih.govnih.gov. This disruption of the microtubule network leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis.

DNA Binding and Intercalation Mechanisms

The 4-anilinoquinazoline nucleus can also serve as an effective pharmacophore for direct interaction with DNA. Studies on certain N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline derivatives have demonstrated a significant interaction with DNA acs.org.

The primary mode of this interaction is through an intercalative binding process acs.org. DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix rsc.org. This binding can distort the structure of the DNA, interfering with critical cellular processes such as DNA replication and transcription, which can lead to cytotoxicity and cell death. The strength and mode of DNA binding have been investigated using various techniques, including DNA melting temperature measurements and fluorescence emission studies, which have confirmed the ability of these compounds to bind effectively to DNA acs.org.

Cellular Response to Microenvironmental Conditions (e.g., Hypoxia-Activated Mechanisms)

The tumor microenvironment is characterized by regions of low oxygen, or hypoxia, which can contribute to tumor progression and resistance to therapy. researchgate.net A strategy to enhance the specificity of anticancer agents is to design compounds that are selectively activated under these hypoxic conditions. This approach aims to target tumor cells more effectively while minimizing toxicity to healthy, well-oxygenated tissues. nih.gov

In this context, certain 4-anilinoquinazoline derivatives have been specifically engineered to act as hypoxia-selective inhibitors. By incorporating a 3-nitro-1,2,4-triazole group into the structure of 4-anilinoquinazoline, researchers have developed compounds that exhibit enhanced activity in low-oxygen environments. nih.gov This modification is designed to be reduced under hypoxic conditions, leading to the activation of the drug.

Detailed Research Findings:

Research into novel 4-anilinoquinazoline derivatives has demonstrated their potential as hypoxia-selective antitumor agents. nih.gov Two lead compounds, 10a and 10g, were shown to be potent inhibitors of both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinases. nih.gov

Under hypoxic conditions, these compounds exhibited enhanced anti-proliferative activities against A549 (non-small cell lung cancer) and H446 (small cell lung cancer) cell lines when compared to their activity under normal oxygen (normoxic) conditions. nih.gov This demonstrates a selective action that is dependent on the low-oxygen environment typical of solid tumors.

Furthermore, the study revealed that compounds 10a and 10g significantly down-regulated the expression of the VEGF gene. nih.gov The VEGF protein is a critical signaling molecule that promotes angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting VEGF expression, these compounds can potentially disrupt the tumor's ability to grow and metastasize.

The in-vitro anti-proliferative activity of these compounds was assessed using the Sulforhodamine B (SRB) assay, with results indicating a significant increase in cytotoxicity under hypoxic conditions.

| Compound | Cell Line | IC₅₀ (μM) - Normoxia | IC₅₀ (μM) - Hypoxia | Hypoxic Cytotoxicity Ratio (HCR) |

| 10a | A549 | 1.84 ± 0.11 | 0.52 ± 0.04 | 3.54 |

| H446 | 3.25 ± 0.23 | 0.98 ± 0.08 | 3.32 | |

| 10g | A549 | 1.52 ± 0.13 | 0.45 ± 0.03 | 3.38 |

| H446 | 2.89 ± 0.19 | 0.82 ± 0.06 | 3.52 | |

| Vandetanib (B581) | A549 | 0.95 ± 0.07 | 0.88 ± 0.06 | 1.08 |

| H446 | 1.63 ± 0.12 | 1.51 ± 0.11 | 1.08 |

Data sourced from a 2019 study on novel 4-anilinoquinazoline derivatives. nih.gov The Hypoxic Cytotoxicity Ratio (HCR) is calculated as the IC₅₀ under normoxia divided by the IC₅₀ under hypoxia.

The results from this research suggest that the introduction of a hypoxia-activated moiety to the 4-anilinoquinazoline scaffold is a promising strategy for developing more selective and less toxic anticancer drugs. nih.gov

Computational Chemistry and Molecular Modeling in 4 Anilinoquinazoline Research

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode of small molecule inhibitors within the active site of a target protein.

Molecular docking studies have been instrumental in predicting how different variants of compound 4a orient themselves within the binding pockets of their respective protein targets.

In a study focused on developing novel antitumor agents, a 4-arylaminoquinazoline derivative, compound 4a (C₁₉H₁₉N₃O₃), was docked into the active site of the Epidermal Growth factor receptor (EGFR). The simulations revealed a specific binding pose within the ATP-binding pocket of the kinase. This predicted orientation is crucial for understanding how the compound exerts its inhibitory effect on the receptor's activity.

Separately, in research targeting carbonic anhydrase (CA), a different molecule, 4-((6-phenylquinazolin-4-yl)amino)benzenesulfonamide , also designated as compound 4a , was designed as a potent inhibitor. Docking simulations for this compound were performed against human carbonic anhydrase II (hCA II). The results showed that the 4-anilinoquinazoline (B1210976) portion of the molecule occupied the entrance of the active site cavity, while the benzenesulfonamide (B165840) group positioned itself to interact deeply within the active site.

The core 4-anilinoquinazoline scaffold consistently shows a conserved binding mode in the ATP-binding site of kinases, where it mimics the adenine (B156593) portion of ATP. This scaffold is surrounded by key structural elements of the protein, such as β-sheets and loop domains, which stabilize its orientation nih.gov.

Beyond predicting the binding pose, molecular docking calculates the binding affinity or energy, which quantifies the strength of the interaction. It also details the non-covalent interactions, such as hydrogen bonds, that are critical for ligand binding.

For the 4-arylaminoquinazoline derivative 4a targeting EGFR, docking analysis highlighted the formation of key hydrogen bonds that contribute to its binding stability. This hydrogen bonding network is a primary determinant of the compound's inhibitory activity.

In the case of the benzenesulfonamide derivative 4a and its target hCA II, the docking study revealed that the sulfonamide group's nitrogen atom coordinates with the catalytic Zn²⁺ ion in the active site. This is a hallmark interaction for sulfonamide-based carbonic anhydrase inhibitors. Furthermore, the simulation identified a hydrogen bond between the sulfonamide NH₂ group and the side chain of the amino acid residue Threonine 199 (Thr199). These interactions underpin the compound's high inhibitory potency, which was experimentally determined to be in the single-digit nanomolar range.

The table below summarizes the inhibitory activity and key interactions for this compound against various carbonic anhydrase isoforms.

| Compound ID | Target Isoform | Inhibitory Activity (Kᵢ) | Key Predicted Interactions |

| 4a | hCA II | 2.4 nM | Coordination with Zn²⁺; H-bond with Thr199 |

Data sourced from studies on 4-anilinoquinazoline-based benzenesulfonamides.

Docking simulations are crucial for identifying the specific amino acid residues that form the binding site and are most important for the ligand's affinity and selectivity. These "hotspots" are regions where interactions contribute significantly to the binding free energy.

For inhibitors based on the 4-anilinoquinazoline scaffold targeting EGFR, studies consistently identify a critical hydrogen bond between the N-1 nitrogen of the quinazoline (B50416) ring and the backbone NH of a methionine residue (Met793 in some EGFR structures) in the hinge region of the kinase. This interaction acts as an anchor, correctly positioning the inhibitor in the ATP binding site nih.gov. Additional interactions with residues such as Leucine 12 (L12), Glycine 13 (G13), and Threonine 76 (T76) have been shown to play important roles in the stable binding of the scaffold nih.gov.

In the context of the benzenesulfonamide compound 4a binding to hCA II, the key residues identified through docking are the zinc-coordinating histidine residues (His94, His96, His119) and the aforementioned Thr199, which forms a critical hydrogen bond with the inhibitor.

The structural insights gained from docking studies of lead compounds like 4-anilinoquinazolines are frequently used to perform virtual screening of large chemical databases to identify new potential inhibitors. The 4-anilinoquinazoline scaffold itself is considered a "privileged" structure in kinase drug discovery and is often used as a template in ligand-based design approaches rsc.org. By combining the 4-anilinoquinazoline core with other pharmacophores, such as diaryl urea (B33335), medicinal chemists can design hybrid molecules with multi-kinase inhibitory profiles rsc.org. This strategy relies on computational predictions to guide the synthesis of novel compounds with improved activity and selectivity.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the atoms in the complex over time. This technique is used to assess the stability of the predicted binding pose and to understand the dynamic behavior of the ligand within the active site.

MD simulations have been broadly applied to study the complexes of 4-anilinoquinazoline derivatives with their target proteins, such as EGFR nih.govnih.gov. In a typical study, the docked complex is placed in a simulated physiological environment (a box of water molecules and ions), and the system's trajectory is calculated over tens to hundreds of nanoseconds brieflands.comfrontiersin.org.

Pharmacophore Modeling for Ligand Design and Optimization

Pharmacophore modeling is a powerful ligand-based design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific target.

Pharmacophore models for EGFR inhibitors have been developed based on the structures of known active 4-anilinoquinazoline derivatives like gefitinib (B1684475) and erlotinib (B232) nih.govresearchgate.net. A common pharmacophore model for this class of inhibitors typically includes nih.govresearchgate.netnih.gov:

One hydrogen bond acceptor (HBA), corresponding to the N-1 atom of the quinazoline ring.

One hydrogen bond donor (HBD), corresponding to the N-H group linking the quinazoline and aniline (B41778) rings.

One or more hydrophobic/aromatic regions (HY/AR), representing the quinazoline core and the aniline ring.

The table below outlines the key features of a representative pharmacophore model for EGFR inhibitors.

| Pharmacophore Feature | Corresponding Chemical Group on 4-Anilinoquinazoline |

| Hydrogen Bond Acceptor (HBA) | Quinazoline N-1 atom |

| Hydrogen Bond Donor (HBD) | 4-Anilino linker N-H group |

| Aromatic Ring (AR) | Quinazoline bicyclic system |

| Hydrophobic Region (HY) | Substituted aniline ring |

This table represents a generalized pharmacophore model based on the 4-anilinoquinazoline scaffold.

These models serve as 3D queries for virtual screening, helping to identify novel molecular scaffolds that possess the necessary features for EGFR inhibition rjsvd.com. Additionally, they provide a roadmap for optimizing lead compounds like 4-anilinoquinazoline 4a. By modifying the structure to better match the pharmacophore features, chemists can rationally design new derivatives with enhanced potency and better pharmacokinetic properties.

Quantum Chemical Calculations in 4-Anilinoquinazoline Research

Quantum chemical calculations have emerged as a powerful tool in the study of 4-anilinoquinazoline derivatives, providing deep insights into their structural features and electronic properties. These computational methods allow for the detailed investigation of molecules at the atomic level, which is crucial for understanding their biological activity and for the rational design of new, more potent inhibitors.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Properties and Spectroscopic Insights

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the properties of many-body systems in the presence of time-dependent potentials, such as those from light. wikipedia.org It is a widely used for calculating excited state properties of molecules, such as electronic absorption spectra. rsc.orgresearchgate.net

In the context of 4-anilinoquinazoline derivatives, TD-DFT has been employed to study the influence of substitutions on their electronic structure and spectroscopic characteristics. nih.govmdpi.com A study on halogen-substituted 4-anilinoquinazoline tyrosine kinase inhibitors (TKIs) used TD-DFT with the B3LYP functional to investigate the impact of different halogens (F, Cl, Br, I) at the C3'-anilino position. nih.govmdpi.com

The calculations revealed that while halogen substitution did not lead to significant conformational changes, it did cause noticeable alterations in electronic properties like the dipole moment. nih.govmdpi.com These electronic changes are believed to impact the interactions of the inhibitors at the EGFR binding site. nih.gov

TD-DFT calculations of the UV-visible absorption spectra of these compounds have shown a correlation between the spectral characteristics and the inhibitory potency. nih.govnih.gov For instance, more potent inhibitors with bromine or chlorine substitutions tend to have absorption peaks at shorter wavelengths compared to less potent ones. nih.gov Specifically, the bromine-substituted compound showed a peak wavelength at 326.71 nm, while the hydrogen-substituted one, which has a lower IC50 value, had its maximum absorption wavelength shifted to 333.17 nm. nih.govnih.gov

Natural transition orbitals (NTOs) analysis, calculated using TD-DFT, helps in understanding the nature of the optically active singlet excited states in the absorption bands by providing an electron/hole picture. nih.gov

Table 1: Calculated UV-visible Absorption Wavelengths for Halogen-Substituted 4-Anilinoquinazoline TKIs

| Halogen Substituent (X) | Peak Wavelength (nm) |

|---|---|

| Hydrogen (H) | 333.17 |

| Bromine (Br) | 326.71 |

Data sourced from a computational spectroscopic study on 4-anilinoquinazoline EGFR inhibitors. nih.govnih.gov

Analysis of Halogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions play a crucial role in the binding of ligands to their protein targets. In the case of 4-anilinoquinazoline derivatives, understanding these interactions, particularly halogen bonding, is key to explaining their inhibitory activity.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. researchgate.net The study of halogen-substituted 4-anilinoquinazolines has highlighted the importance of these interactions. The substitution of different halogens at the C3' position of the aniline ring was found to modulate the potency of these compounds as EGFR inhibitors. mdpi.com

Computational studies have shown that the nature of the halogen atom influences the electronic properties of the molecule, which in turn affects its non-covalent interactions within the EGFR binding site. nih.govmdpi.com While direct analysis of halogen bonding for a specific "4a" compound is not detailed in the provided results, the general principles derived from its analogs are applicable. For instance, the increased dipole moments observed in chloro- and bromo-substituted derivatives suggest stronger electrostatic interactions. nih.govnih.gov

Machine Learning Applications in Ligand-Binding Affinity Prediction

The prediction of protein-ligand binding affinity is a central challenge in drug discovery. arxiv.org Machine learning (ML) has emerged as a powerful tool to address this challenge, offering faster and more cost-effective methods compared to traditional experimental approaches. rsc.org

For quinazoline derivatives, ML models are being developed to predict their biological activities and to guide the design of new compounds. mdpi.commdpi.com These models are trained on datasets containing information about the chemical structures of various compounds and their experimentally determined binding affinities. rsc.org

Different ML approaches are utilized, ranging from classical tree-based models to more advanced neural networks. arxiv.org For instance, Random Forest (RF) models have been successfully applied to predict protein-ligand binding affinities. nih.gov These models use various molecular descriptors that characterize the physicochemical properties of the compounds to learn the relationship between the chemical structure and the binding affinity. nih.gov

In the context of 4-anilinoquinazoline research, ML can be used to develop quantitative structure-activity relationship (QSAR) models. imist.ma These models can predict the inhibitory activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing. The input for these models can include 2D ligand representations or 3D structural information from protein-ligand conformations. arxiv.org

The application of ML in this field is not limited to affinity prediction. It can also be used for virtual screening, where large compound libraries are computationally screened to identify potential hits, and for optimizing the pharmacokinetic properties of lead compounds. mdpi.com The integration of ML into the drug discovery pipeline for 4-anilinoquinazoline-based inhibitors holds the promise of accelerating the development of new and more effective therapies. researchgate.net

Table 2: Common Machine Learning Models in Drug Discovery

| Model | Description | Application in Quinazoline Research |

|---|---|---|

| Random Forest | An ensemble learning method that constructs a multitude of decision trees and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. | Predicting binding affinity and developing QSAR models. nih.gov |

| Neural Networks | A series of algorithms that endeavor to recognize underlying relationships in a set of data through a process that mimics the way the human brain operates. | Predicting ligand potency and binding affinity. arxiv.org |

| Support Vector Machines | A supervised learning model that uses a hyperplane to separate data into different classes. | Classification of active vs. inactive compounds. |

This table provides a general overview of ML models and their potential applications in the study of quinazoline derivatives.

Pre Clinical Biological Evaluation Methodologies for 4 Anilinoquinazoline Derivatives

In Vitro Cellular Assays for Biological Activity Profiling

In vitro assays utilize cultured human cancer cell lines to provide initial insights into the potential of 4-anilinoquinazoline (B1210976) derivatives. These assays measure various cellular processes, including proliferation, cell cycle progression, cell death, migration, and specific molecular interactions.

Cell proliferation and viability assays are fundamental in the initial screening of 4-anilinoquinazoline derivatives to quantify their cytotoxic or cytostatic effects. The most commonly employed methods are colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays. creative-biogene.comtargetmol.com

These assays operate on the principle that metabolically active, viable cells possess dehydrogenase enzymes that can reduce tetrazolium salts into a colored formazan (B1609692) product. abcam.comdojindo.com In the MTT assay, the yellow tetrazolium salt is reduced to purple formazan crystals, which are then dissolved before measurement. creative-biogene.comnih.gov The CCK-8 assay uses a highly water-soluble tetrazolium salt, WST-8, which produces a water-soluble orange formazan dye, making the process simpler. targetmol.comabcam.com The amount of formazan produced is directly proportional to the number of living cells, and the color intensity is measured with a spectrophotometer. abcam.comdojindo.com The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

Numerous studies have utilized these assays to evaluate the anti-proliferative activities of novel 4-anilinoquinazoline derivatives against a panel of human cancer cell lines.

Table 1: Anti-proliferative Activity (IC50) of Selected 4-Anilinoquinazoline Derivatives in Various Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (μM) | Source |

|---|---|---|---|---|

| 19g | H1975 | MTT | 0.11 | nih.gov |

| 7i | A549 | CCK-8 | 2.25 | frontiersin.org |

| 7i | HT-29 | CCK-8 | 1.72 | frontiersin.org |

| 7i | MCF-7 | CCK-8 | 2.81 | frontiersin.org |

| 27 | A549 | Not Specified | 6.936 | nih.gov |

| 32 | DU145 | Not Specified | 2.756 | nih.gov |

| 6m | HepG2 | SRB | 8.3 | nih.gov |

| 8a | A431 | MTT | 2.62 | ijcce.ac.ir |

| 13i | A549, HepG2, SMMC7721 | MTT | Equivalent to or less than Gefitinib (B1684475) | researchgate.net |

| 13j | A549, HepG2, SMMC7721 | MTT | Equivalent to or less than Gefitinib | researchgate.net |

To understand how 4-anilinoquinazoline derivatives inhibit cell proliferation, their effect on the cell cycle is investigated. Flow cytometry is the standard technique for this analysis. nih.gov Cells are treated with the compound for a specific duration, then fixed, and stained with a fluorescent dye like propidium (B1200493) iodide (PI) that binds to DNA. scienceopen.com The fluorescence intensity of individual cells is proportional to their DNA content. A flow cytometer then measures this fluorescence, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). scienceopen.com An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint.

Research has shown that certain 4-anilinoquinazoline derivatives can modulate the cell cycle. For instance, compound 7a was found to induce cell cycle arrest in the G0/G1 phase in HeLa cells in both a time- and dose-dependent manner. nih.gov Similarly, compound 11k led to an increase in the percentage of HCT116 and MDA-MB-468 cells in the G0/G1 phase. scienceopen.com In contrast, another derivative, compound 12 , was observed to arrest and inhibit the growth of MCF-7 breast cancer cells in the S phase. researchgate.net

Table 2: Effects of 4-Anilinoquinazoline Derivatives on Cell Cycle Distribution

| Compound | Cell Line | Effect | Source |

|---|---|---|---|

| 7a | HeLa | G0/G1 phase arrest | nih.gov |

| 11k | HCT116, MDA-MB-468 | G0/G1 phase arrest | scienceopen.com |

| 12 | MCF-7 | S phase arrest | researchgate.net |

Apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate tumor cells. Assays to detect apoptosis are crucial for evaluating the mechanism of action of 4-anilinoquinazoline derivatives. One of the earliest signs of apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. qmul.ac.uknih.gov Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) and used to label apoptotic cells for detection by flow cytometry. qmul.ac.ukabcam.com Propidium iodide (PI) is often used concurrently to distinguish early apoptotic cells (Annexin V positive, PI negative) from late apoptotic or necrotic cells (Annexin V and PI positive). nih.gov

Another hallmark of apoptosis is the activation of a cascade of cysteine proteases known as caspases. abcam.com Initiator caspases (e.g., caspase-8, -9) activate executioner caspases (e.g., caspase-3, -7), which then cleave cellular substrates, leading to cell death. abcam.com Caspase activation can be measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage.

Studies have demonstrated that 4-anilinoquinazoline derivatives can induce apoptosis. Compound 6m was shown to cause significant apoptosis in HepG2 cells, which was associated with the activation of caspase-3, a decrease in the mitochondrial membrane potential, and the release of cytochrome c into the cytoplasm. nih.gov

Autophagy, a cellular degradation process, can also be modulated by these compounds. researchgate.net This can be detected by specific staining methods, such as with LysoTracker Green or monodansylcadaverine, to visualize autophagic vacuoles. researchgate.net

The ability of cancer cells to migrate and invade surrounding tissues is central to metastasis. frontiersin.org Therefore, assays that measure these processes are important for evaluating the anti-metastatic potential of 4-anilinoquinazoline derivatives.

The Wound Healing Assay , or scratch assay, is a straightforward method to study directional cell migration in vitro. sigmaaldrich.com A "wound" is created in a confluent monolayer of cells, and the rate at which cells migrate to close the gap is monitored over time. sigmaaldrich.com

The Transwell Assay , also known as the Boyden chamber assay, is used to assess both cell migration and invasion. sigmaaldrich.comnih.gov The assay uses a chamber with two compartments separated by a porous membrane. nih.gov Cells are seeded in the upper compartment, and a chemoattractant is placed in the lower compartment. ucsf.edu Migrating cells move through the pores to the lower side of the membrane. nih.gov To assess invasion, the membrane is coated with a layer of extracellular matrix (such as Matrigel), which cells must degrade and pass through. frontiersin.orgucsf.edu After a set incubation period, the cells that have migrated or invaded are fixed, stained, and counted. ucsf.edu

Many 4-anilinoquinazoline derivatives are designed as protein kinase inhibitors, which function by blocking the ATP binding site of specific kinases, thereby inhibiting their enzymatic activity. nih.govnih.gov The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are common targets. wisdomlib.orgdocumentsdelivered.comimist.ma

Enzyme-linked immunosorbent assays (ELISAs) and other kinase activity assays are used to quantify the inhibitory potency of these compounds against purified enzymes. These assays typically measure the phosphorylation of a specific substrate by the kinase. The inhibitory activity is quantified as an IC50 value, representing the concentration of the compound needed to inhibit 50% of the enzyme's activity. This allows for the determination of both potency and selectivity of the compounds for their target kinases. nih.gov

Several 4-anilinoquinazoline derivatives have demonstrated potent inhibition of key receptor tyrosine kinases.

Table 3: Kinase Inhibitory Activity (IC50) of Selected 4-Anilinoquinazoline Derivatives

| Compound | Target Kinase | IC50 | Source |

|---|---|---|---|

| 6m | EGFR | 0.0032 μM | nih.gov |

| 7i | EGFR | 17.32 nM (0.01732 µM) | frontiersin.org |

| 20 | EGFR | 29 pM (0.000029 µM) | nih.gov |

| 40 | VEGFR-2 | 46.4 nM (0.0464 µM) | nih.gov |

| 40 | EGFR | 384.8 nM (0.3848 µM) | nih.gov |

| 40 | PDGFR-β | 673.6 nM (0.6736 µM) | nih.gov |

| 10a, 10g | EGFR, VEGFR-2 | Potent inhibitory activity | documentsdelivered.com |

To confirm the molecular mechanism of action of 4-anilinoquinazoline derivatives within the cell, Western blotting is a widely used technique. nih.govnih.gov This assay allows for the detection and quantification of specific proteins in a cell lysate. cytoskeleton.com It can reveal whether a compound alters the expression levels of key proteins involved in signaling pathways or assess the status of post-translational modifications (PTMs), such as phosphorylation. cellsignal.comazurebiosystems.com

For kinase inhibitors, a key application of Western blotting is to measure the phosphorylation state of the target kinase and its downstream signaling proteins. A reduction in the phosphorylated form of a protein after treatment with the compound confirms target engagement and inhibition. nih.govresearchgate.net For example, several studies have shown that active 4-anilinoquinazoline derivatives can significantly inhibit the expression of phosphorylated EGFR (p-EGFR). nih.govresearchgate.net

Furthermore, Western blotting can be used to analyze the expression of proteins involved in apoptosis and cell cycle regulation. For instance, compound 6m was found to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax. nih.gov Compound 7a was shown to down-regulate the transcription and expression of the c-myc gene, consistent with its activity as a G-quadruplex ligand. nih.gov

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|